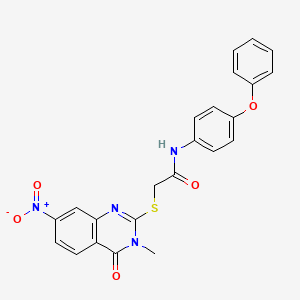![molecular formula C19H16F6N2O3S B7433450 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one](/img/structure/B7433450.png)
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one, also known as BTP-2, is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). It is a widely researched compound with a range of applications in the field of scientific research.
Mécanisme D'action
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one inhibits IP3R by binding to the channel domain of the receptor, thereby preventing the release of calcium ions from the endoplasmic reticulum (ER) into the cytosol. This inhibition of calcium release has downstream effects on various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of IP3R by this compound has been linked to decreased cell proliferation and increased apoptosis in various cell types. This compound has also been shown to affect synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. Additionally, this compound has been shown to modulate calcium signaling in the heart, which could have implications for the treatment of cardiac diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one is its potency and selectivity for IP3R. This makes it a valuable tool for investigating the role of IP3R in various physiological processes. However, one limitation of this compound is its potential for off-target effects. It has been shown to inhibit other calcium channels at high concentrations, which could confound experimental results.
Orientations Futures
There are several future directions for research involving 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one. One area of interest is its potential as a therapeutic agent for various diseases. For example, this compound has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it could be a promising candidate for cancer treatment. Additionally, this compound has been shown to modulate calcium signaling in the heart, which could have implications for the treatment of cardiac diseases. Another area of interest is the development of more potent and selective IP3R inhibitors, which could further our understanding of the role of IP3R in various physiological processes.
Conclusion:
This compound is a potent and selective inhibitor of IP3R that has a range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, future directions for research involving this compound have been identified. Overall, this compound is a valuable tool for investigating the role of IP3R in various physiological processes and has potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one involves the reaction of 3,5-bis(trifluoromethyl)piperidine with 1-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been widely used in scientific research, particularly in the field of calcium signaling. It is a potent and selective inhibitor of IP3R, which plays a crucial role in intracellular calcium signaling. This compound has been used to investigate the role of IP3R in various physiological processes, including cell proliferation, apoptosis, and synaptic plasticity.
Propriétés
IUPAC Name |
6-[3,5-bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3S/c1-26-14-5-6-15(12-3-2-4-13(16(12)14)17(26)28)31(29,30)27-8-10(18(20,21)22)7-11(9-27)19(23,24)25/h2-6,10-11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWBBMSXWMNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(CC(C4)C(F)(F)F)C(F)(F)F)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![N-[2-cyclopropyl-2-[(5-fluoropyrazin-2-yl)amino]ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433395.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)

![2-Chloro-3-[(2,2-dimethyloxan-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7433460.png)
![N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)

![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)